2-Propoxy-1-naphthaldehyde
Overview
Description
2-Propoxy-1-naphthaldehyde, also known as 2-propyl-1-naphthaldehyde, is a synthetic organic compound derived from the naphthalene family. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other related compounds. It is also used in the manufacture of dyes, pigments, and other industrial chemicals. This versatile compound has numerous applications in the scientific and industrial fields.
Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence
2-Propoxy-1-naphthaldehyde-derived systems have vast applications in sensors due to their unusual ESIPT fluorescence . The mechanism of ESIPT fluorescence in these systems was investigated using ab initio time-dependent density functional theory (TDDFT) calculation . This research can provide meaningful insight into the two kinds of fluorescence spectroscopy in these systems and guide their application in the development of new-type sensors .
Nonlinear Optical Materials
2-Propoxy-1-naphthaldehyde-derived systems can be used in the development of nonlinear optical materials . These materials have the ability to change their optical properties in response to the intensity of light passing through them .
Biochemical Probes
2-Propoxy-1-naphthaldehyde-derived systems can be used as biochemical probes . These probes can be used to study biological systems, providing valuable information about the structure and function of biomolecules .
Energy Fuels
The ESIPT effects found in 2-Propoxy-1-naphthaldehyde-derived systems can be applied in the area of energy fuels . These systems can be used to develop more efficient and sustainable energy sources .
Laser Dye Suppliers
2-Propoxy-1-naphthaldehyde-derived systems can be used as laser dye suppliers . These dyes can be used in various applications, including laser printers, photodynamic therapy, and laser cooling .
Chemosensors
2-Propoxy-1-naphthaldehyde-derived systems can be used to develop chemosensors . These sensors can detect specific chemical species and provide quantitative and qualitative information about them .
Anticancer Agents
Newly synthesized Cu2+ compounds of 2-Propoxy-1-naphthaldehyde have shown potential as multi-targeted antitumor agents . These compounds exhibited chemotherapeutic effects by generating reactive oxygen species (ROS) and arresting the cell cycle .
DNA Damage Agents
The synthesized Cu2+ complexes of 2-Propoxy-1-naphthaldehyde can damage cancer DNA through a ROS-mediated mechanism . This makes them effective in inhibiting cancer cell growth .
Mechanism of Action
Target of Action
It is known that similar compounds, such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes, have shown multi-targeted anticancer activities . These complexes have been found to generate reactive oxygen species (ROS) and regulate cyclin and cyclin-dependent kinases .
Mode of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .
Biochemical Pathways
Related compounds have been found to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism .
Result of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros, arresting the cell cycle, activating apoptotic and autophagic pathways, inducing endoplasmic reticulum stress-mediated apoptosis, inhibiting topoisomerase-1, and damaging cancer dna .
properties
IUPAC Name |
2-propoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSPXFVANRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366174 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-1-naphthaldehyde | |
CAS RN |
885-26-7 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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